1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
Description
This compound belongs to the pyrazoline-clubbed bipyrazole family, characterized by a 3,4-dihydro-1'H,2H-[3,4'-bipyrazol] core. Key structural features include:
- Furan-2-yl substitution at the 3'-position, enhancing π-π interactions in biological systems.
- 4-Methoxyphenyl at the 5-position, contributing to electron-donating effects and solubility.
- Phenyl at the 1'-position, providing hydrophobic stabilization.
Properties
IUPAC Name |
1-[3-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-17(30)29-23(15-22(26-29)18-10-12-20(31-2)13-11-18)21-16-28(19-7-4-3-5-8-19)27-25(21)24-9-6-14-32-24/h3-14,16,23H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJNOVZMJRCKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CN(N=C3C4=CC=CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone typically involves a multi-step reaction sequence:
Formation of the pyrazole ring: : This can be achieved by reacting a hydrazine derivative with a β-diketone in the presence of an acid catalyst.
Furan and phenyl incorporation: : Furan and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Methoxylation: : Introduction of the methoxy group on the phenyl ring is done via nucleophilic substitution, often using methanol in the presence of a base.
Industrial production methods are less common for such complex molecules but may involve similar reaction pathways optimized for scale, yield, and purity through advanced techniques like flow chemistry or microwave-assisted synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone can undergo various types of chemical reactions:
Oxidation: : Conversion of the furan ring to furanones or other oxidized products using oxidizing agents such as potassium permanganate.
Reduction: : Hydrogenation of the pyrazole rings to their corresponding hydropyrazole derivatives.
Substitution: : Electrophilic aromatic substitution on the phenyl rings, introducing substituents like nitro or halogen groups using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide in acidic or basic conditions.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as the catalyst.
Substitution: : Nitration using a mixture of concentrated nitric and sulfuric acids, halogenation with bromine or chlorine.
Major Products Formed
Major products vary depending on the reaction type but include oxidized derivatives, reduced hydropyrazoles, and substituted phenyl or furan derivatives.
Scientific Research Applications
1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is significant in various research areas:
Chemistry: : Used as a building block in the synthesis of more complex molecules, valuable in studying reaction mechanisms and pathways.
Biology: : Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: : Explored for its pharmacological properties, including potential anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The compound’s mechanism of action often involves interactions with molecular targets such as enzymes, receptors, and proteins. Its furan and pyrazole rings allow for strong binding affinities and interactions through π-π stacking, hydrogen bonding, and hydrophobic interactions. Pathways involved may include inhibition of specific enzymes, modulation of receptor activities, or disruption of protein-protein interactions, leading to biological effects relevant to therapeutic applications.
Comparison with Similar Compounds
1-[3-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl]Ethanone ()
- Structural Difference : Replaces the bipyrazole core with a single pyrazoline ring and introduces a 4-chlorophenyl group.
- Activity : Exhibits antibacterial and antifungal properties, attributed to the electron-withdrawing Cl group enhancing membrane penetration .
- Key Data: Property Target Compound 4-Chloro Analog () Antimicrobial Potency Not Reported Moderate (Zone inhibition: 12–14 mm) Molecular Weight ~500–550 (est.) 354.8 g/mol
4-(1′-(7-Chloroquinolin-4-yl)-3′-(Furan-2-yl)-5-(4-Methoxyphenyl)-3,4-Dihydro-1′H,2H-[3,4′-Bipyrazol]-2-yl)Benzenesulfonamide ()
- Structural Difference: Incorporates a sulfonamide group and 7-chloroquinoline moiety.
- Activity : Demonstrates antitubercular activity (MIC: 1.56 µg/mL against M. tuberculosis), highlighting the role of sulfonamide in targeting bacterial enzymes .
Heterocyclic Hybrids
5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)(2,4-Diamino-3-Cyanothiophene-5-yl)Methanone ()
- Structural Difference: Combines pyrazole with cyanothiophene.
- Activity : Enhanced antifungal activity (IC₅₀: 4.2 µM) via thiophene’s sulfur-mediated redox interactions .
Halogenated Derivatives
2-Chloro-1-[5-(2-Furanyl)-4,5-Dihydro-3-(4-Methylphenyl)-1H-Pyrazol-1-yl]Ethanone ()
- Structural Difference: Chloroacetyl group instead of ethanone.
- Activity : Increased cytotoxicity (IC₅₀: 9.8 µM against HeLa cells) due to Cl’s electrophilic reactivity .
Key Data :
Property Target Compound Chloroacetyl Analog () Solubility Moderate (PBS) Low (LogP: 3.8) Molecular Weight ~500–550 (est.) 302.76 g/mol
Biological Activity
The compound 1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone represents a novel class of organic molecules that combine furan, methoxyphenyl, and bipyrazole moieties. This unique structural configuration suggests potential biological activities that warrant detailed investigation.
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the furan ring : Achieved through cyclization under acidic or basic conditions.
- Synthesis of the pyrazole ring : Involves the condensation of hydrazine with a 1,3-diketone or β-keto ester.
- Coupling reactions : The furan and pyrazole rings are coupled using cross-coupling techniques such as Suzuki or Heck reactions.
- Final assembly : The formation of the ethanone moiety is accomplished via aldol condensation or similar reactions .
Biological Activity Overview
Research indicates that compounds containing bipyrazole structures exhibit a range of biological activities, including:
- Anticancer properties : Several derivatives have shown promising results in inhibiting tumor cell proliferation.
- Antimicrobial effects : The presence of furan and pyrazole rings enhances the compound's ability to combat bacterial and fungal infections.
Anticancer Activity
A study evaluated the antiproliferative effects of related pyrazole derivatives against various cancer cell lines. For example:
- Compound 4g exhibited an IC50 value of 1.00 ± 0.42 μM against erythroleukemia cells, demonstrating significant cytotoxicity while maintaining low toxicity in normal Vero cell lines (IC50 > 25 µM) .
- Structural modifications in similar compounds led to enhanced selectivity against hematological tumors, highlighting the importance of substituents in optimizing biological activity .
Antimicrobial Activity
The antimicrobial potential of related pyrazoles has been explored extensively:
- Compounds with furan rings demonstrated broad-spectrum activity against pathogens like Candida albicans and Escherichia coli. For instance, certain derivatives showed MIC values as low as 0.0156 μg/mL against C. albicans, significantly outperforming traditional antifungal agents like fluconazole .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Interaction with specific enzymes or receptors may modulate their activity, influencing pathways critical for cell proliferation and survival.
- The unique structural features may allow for selective binding to molecular targets involved in various disease processes.
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences:
| Compound Name | Structure | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | Pyrazole | 1.00 | Anticancer |
| Compound B | Furan | 0.0156 | Antifungal |
| 1-(3'-(furan-2-yl)... | Bipyrazole | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
